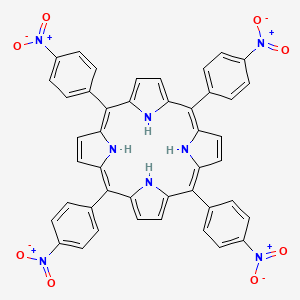
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metal ions, making them useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by the introduction of nitro groups at the para positions of the phenyl rings. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
科学研究应用
Chemistry
In chemistry, (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin is used as a ligand in coordination chemistry. Its ability to coordinate metal ions makes it useful in the synthesis of metal complexes.
Biology
In biological research, this compound can be used to study the interactions between porphyrins and proteins. It may also serve as a model compound for understanding the behavior of natural porphyrins in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential use in photodynamic therapy, where light-activated compounds are used to treat certain types of cancer.
Industry
In industrial applications, this compound might be used in the development of sensors or catalysts due to its ability to coordinate metal ions and participate in various chemical reactions.
作用机制
The mechanism by which (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin exerts its effects typically involves the coordination of metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin: A similar compound without the nitro groups, often used in coordination chemistry.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A natural porphyrin with a magnesium center, crucial for photosynthesis in plants.
属性
分子式 |
C44H28N8O8 |
|---|---|
分子量 |
796.7 g/mol |
IUPAC 名称 |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-nitrophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45-48H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
InChI 键 |
IPWUVCRURAFAID-DETAFOJHSA-N |
手性 SMILES |
C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)[N+](=O)[O-])/C=C5)/C8=CC=C(C=C8)[N+](=O)[O-])/C9=CC=C(C=C9)[N+](=O)[O-])/C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)[N+](=O)[O-])N5)C8=CC=C(C=C8)[N+](=O)[O-])C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


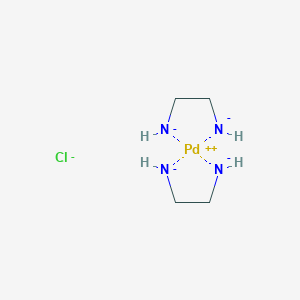
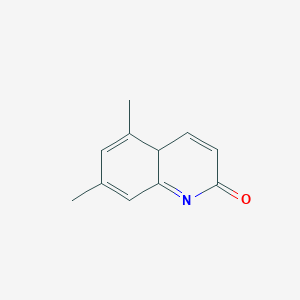
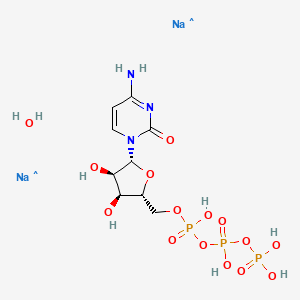
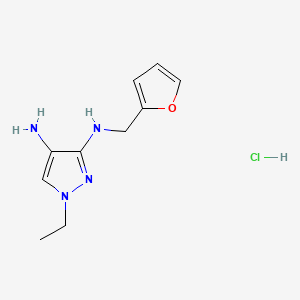
![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)

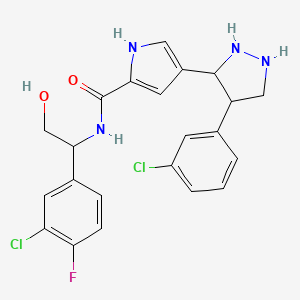
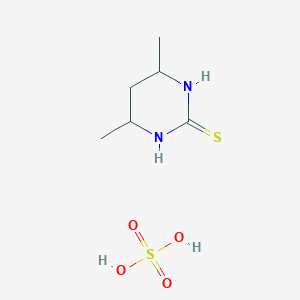
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)
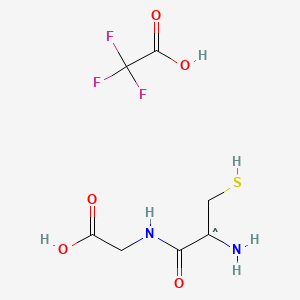
![1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium-2-ide](/img/structure/B12349216.png)
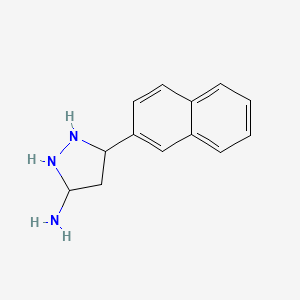
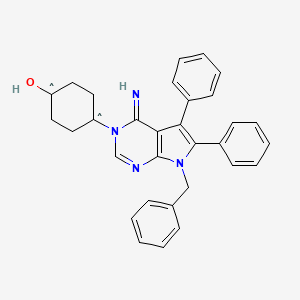
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
